2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrrolo[3,2-d]pyrimidine core, and a sulfanyl linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-d]pyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The fluorophenyl group is introduced through a substitution reaction, and the final acetamide moiety is attached via a sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolo[3,2-d]pyrimidine core are crucial for its binding affinity and selectivity. This compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-(3-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- 2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
What sets 2-{[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide apart is its unique combination of a fluorophenyl group, pyrrolo[3,2-d]pyrimidine core, and sulfanyl-acetamide linkage.
Properties
Molecular Formula |
C21H17FN4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H17FN4OS/c1-13-4-2-7-16(8-13)26-18(27)11-28-21-20-19(24-12-25-21)17(10-23-20)14-5-3-6-15(22)9-14/h2-10,12,23H,11H2,1H3,(H,26,27) |
InChI Key |
RRETWMBNWAMGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC(=CC=C4)F |
Origin of Product |
United States |
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